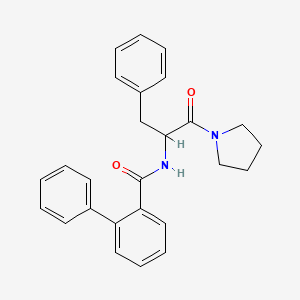![molecular formula C14H16BrN3O3S B7552050 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7552050.png)
5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole involves its ability to inhibit PDE5, which leads to an increase in the levels of cGMP in the body. This, in turn, results in the relaxation of smooth muscle cells and vasodilation, which improves blood flow to various organs, including the penis and lungs. Additionally, 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole are primarily related to its ability to inhibit PDE5 and induce apoptosis in cancer cells. Inhibition of PDE5 leads to an increase in cGMP levels, which results in vasodilation and improved blood flow. This can have beneficial effects in the treatment of erectile dysfunction and pulmonary arterial hypertension. The induction of apoptosis in cancer cells can lead to the inhibition of tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole in lab experiments include its potency and specificity as a PDE5 inhibitor and its potential as an anticancer agent. However, the limitations include its high cost and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research and development of 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole. These include:
1. Further studies to determine its safety and efficacy in humans as a PDE5 inhibitor and anticancer agent.
2. Investigation of its potential as a treatment for other diseases, such as heart failure, stroke, and Alzheimer's disease.
3. Development of new synthetic methods to improve the yield and reduce the cost of production.
4. Optimization of its pharmacokinetic properties to improve its bioavailability and reduce its toxicity.
5. Investigation of its mechanism of action in more detail to identify new targets for drug development.
In conclusion, 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole is a chemical compound with significant potential in the fields of medicinal chemistry, pharmacology, and biochemistry. Its ability to inhibit PDE5 and induce apoptosis in cancer cells makes it a promising candidate for the treatment of various diseases. However, further studies are needed to determine its safety and efficacy in humans and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole involves the reaction of 4-bromobenzenesulfonyl chloride with 3-methylpiperidine-1-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide (DMF). The resulting intermediate is then reacted with hydrazine hydrate and acetic anhydride to yield the final product.
Applications De Recherche Scientifique
5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have reported its effectiveness as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme that plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP) in the body. PDE5 inhibitors, such as sildenafil and tadalafil, are commonly used for the treatment of erectile dysfunction and pulmonary arterial hypertension. 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3S/c1-10-16-14(21-17-10)11-3-2-8-18(9-11)22(19,20)13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNPMSLLDOPKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B7551975.png)
![[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551976.png)
![(3-Fluoro-4-methylphenyl)-[4-[1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carbonyl]piperazin-1-yl]methanone](/img/structure/B7551978.png)
![5-(2,5-dimethylphenoxy)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]pentan-1-one](/img/structure/B7551985.png)
![6-(2-methylphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7552005.png)
![2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-methoxy-N-methylacetamide](/img/structure/B7552020.png)

![1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552039.png)
![N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7552047.png)
![methyl (E)-3-[3-[2-[(3-cyanopyridin-2-yl)amino]ethylsulfamoyl]-4,5-dimethoxyphenyl]prop-2-enoate](/img/structure/B7552058.png)
![2-(3-fluorophenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7552071.png)
![2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7552078.png)
![4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol](/img/structure/B7552086.png)